Cas no 1805261-91-9 (Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-6-carboxylate)
Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-6-carboxylate
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- Inchi: 1S/C8H5ClF3NO2/c1-15-8(14)5-3(6(10)11)2-4(9)7(12)13-5/h2,6H,1H3
- InChI Key: GJRACWRQFRVGNU-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C(C(=O)OC)C(C(F)F)=C1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- XLogP3: 2.7
- Topological Polar Surface Area: 39.2
Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029050095-1g |
Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-6-carboxylate |
1805261-91-9 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-6-carboxylate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-6-carboxylate
Research Briefing on Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-6-carboxylate (CAS: 1805261-91-9)
Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-6-carboxylate (CAS: 1805261-91-9) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This compound serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have explored its utility in the development of novel herbicides and therapeutic agents, leveraging its reactive sites for further chemical modifications.
Recent research has focused on the synthetic pathways and optimization of Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-6-carboxylate. A study published in the Journal of Fluorine Chemistry (2023) detailed an improved synthetic route that enhances yield and purity while reducing environmental impact. The methodology involved a multi-step process starting from commercially available pyridine derivatives, followed by selective fluorination and esterification. The study reported a yield of 85% under optimized conditions, with high regioselectivity achieved through careful control of reaction parameters such as temperature and catalyst choice.
In the agrochemical sector, this compound has been investigated as a precursor for the synthesis of next-generation herbicides. A 2024 patent application by a leading agrochemical company highlighted its incorporation into a novel herbicidal scaffold that exhibits potent activity against resistant weed species. The mechanism of action involves inhibition of acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. Field trials demonstrated efficacy at low application rates, suggesting potential for reduced environmental load compared to existing herbicides.
Pharmaceutical applications of Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-6-carboxylate have also emerged in recent years. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2023) explored its use as a building block for kinase inhibitors. The fluoropyridine core was shown to enhance binding affinity to target kinases while improving metabolic stability. Researchers successfully derivatized the compound to create a series of potent and selective inhibitors of JAK3 kinase, with one candidate showing promising results in autoimmune disease models.
The compound's safety profile and environmental fate have been subjects of recent investigations. A 2024 toxicological assessment published in Regulatory Toxicology and Pharmacology evaluated its acute and chronic toxicity endpoints. The study concluded that while the compound exhibits moderate acute toxicity (oral LD50 in rats: 320 mg/kg), it shows no evidence of genotoxicity or carcinogenic potential at relevant exposure levels. Environmental degradation studies indicated rapid hydrolysis under alkaline conditions, suggesting limited persistence in most environmental compartments.
Future research directions for Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-6-carboxylate appear promising. Several research groups are exploring its potential in metal-catalyzed cross-coupling reactions to create diverse libraries of bioactive molecules. Additionally, computational studies are underway to predict its reactivity patterns and guide the design of more efficient synthetic routes. The compound's versatility as a building block continues to make it a valuable asset in both agrochemical and pharmaceutical discovery pipelines.
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